molecular formula C11H12O3 B052597 2-Methyl-4-oxo-4-phenylbutanoic acid CAS No. 1771-65-9

2-Methyl-4-oxo-4-phenylbutanoic acid

Cat. No.: B052597
CAS No.: 1771-65-9
M. Wt: 192.21 g/mol
InChI Key: ICXWGAZLLKCSAT-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4-phenylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Asymmetric Hydrogenation : Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, which include 2-Methyl-4-oxo-4-phenylbutanoic acid, can yield 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess. This is significant for synthesizing intermediates for ACE inhibitors (Zhu et al., 2010).

  • Role in Bestatin Composition : The molecule plays a role in the composition of bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase. Its stereochemistry has been determined through X-ray crystallography (Nakamura et al., 1976).

  • Inhibiting M. tuberculosis : Derivatives of this compound are found to inhibit MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. This suggests potential use in developing novel antibacterial agents (Li et al., 2011).

  • Quantum Computational Studies : It has been studied for its potential in drug development using quantum computational and ligand-protein docking studies. This includes investigations into its nonlinear optical properties and interactions with proteins (Raajaraman et al., 2019).

  • Synthesis Optimization : Research has focused on optimizing the synthesis of this compound for potential use in ACE inhibitor drug precursor production (Ahmad et al., 2011).

  • Biocatalytic Applications : The biocatalytic deracemisation of related compounds yields high-purity enantiomers, which is important for synthesizing pharmaceutical intermediates (Chadha & Baskar, 2002).

  • Inhibitory Activity : It's involved in the synthesis of compounds that inhibit rat liver microsomal retinoic acid metabolising enzymes (Mason et al., 2003).

Mechanism of Action

Target of Action

2-Methyl-4-oxo-4-phenylbutyric acid, also known as Benzenebutanoic acid, alpha-methyl-gamma-oxo-, is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . These receptors play a crucial role in the regulation of gene expression and are involved in various biological processes including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets, the ERβ and ERα receptors, by binding to them. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences known as estrogen response elements (EREs). The receptor-DNA complex then recruits other proteins that can activate or repress the transcription of target genes .

Biochemical Pathways

The activation of ERβ and ERα by 2-Methyl-4-oxo-4-phenylbutyric acid can influence several biochemical pathways. For instance, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . .

Result of Action

The molecular and cellular effects of 2-Methyl-4-oxo-4-phenylbutyric acid’s action are largely dependent on the specific genes that are regulated by the activated ERβ and ERα receptors. For example, the compound has been used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation . This suggests that the compound may have anti-inflammatory effects, at least in the context of the brain.

Future Directions

The future directions of 2-Methyl-4-oxo-4-phenylbutanoic acid research and application could involve further exploration of its use in the synthesis of various pharmaceutically active compounds . Additionally, advancements in biocatalytic platforms for asymmetric alkylation of α-keto acids could open up new possibilities .

Properties

IUPAC Name

2-methyl-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXWGAZLLKCSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871850
Record name 2-Methyl-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1771-65-9
Record name Benzenebutanoic acid, alpha-methyl-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.